molecular formula C15H20N2O4 B3023169 N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid CAS No. 510764-94-0

N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid

Cat. No.: B3023169
CAS No.: 510764-94-0
M. Wt: 292.33 g/mol
InChI Key: WMWOCPDRYXLAHX-UHFFFAOYSA-N
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Description

N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid is a succinamic acid derivative characterized by a morpholine ring attached via a methylene linker to the para-position of a phenyl group, which is further connected to a succinamic acid moiety. Its molecular framework combines the hydrogen-bonding capabilities of the succinamic acid group with the electron-donating morpholine substituent, influencing both physicochemical properties and biological interactions.

Properties

IUPAC Name

4-[4-(morpholin-4-ylmethyl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c18-14(5-6-15(19)20)16-13-3-1-12(2-4-13)11-17-7-9-21-10-8-17/h1-4H,5-11H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWOCPDRYXLAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176803
Record name Butanoic acid, 4-[[4-(4-morpholinylmethyl)phenyl]amino]-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510764-94-0
Record name Butanoic acid, 4-[[4-(4-morpholinylmethyl)phenyl]amino]-4-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510764-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-[[4-(4-morpholinylmethyl)phenyl]amino]-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid typically involves a multi-step process. One common method starts with the reaction of 4-(morpholin-4-ylmethyl)aniline with succinic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted morpholine or phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H20N2O4
  • Molecular Weight : 292.34 g/mol
  • Synonyms :
    • N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid
    • 4-(4-morpholin-4-ylmethylphenyl)butanedioic acid

Anticancer Research

This compound has been studied for its anticancer properties. Research indicates that compounds with similar morpholine structures exhibit potential inhibitory effects on cancer cell proliferation. For instance, derivatives of this compound have shown activity against various cancer cell lines, suggesting that modifications of the morpholine moiety can enhance biological activity .

Inhibition of Protein Kinases

The compound has been implicated in the inhibition of specific protein kinases, which are crucial in cancer progression and other diseases. By targeting these kinases, this compound could serve as a lead compound for developing new therapeutic agents .

Proteomics Research

This compound is utilized in proteomics for studying protein interactions and functions. Its ability to modify proteins can help elucidate mechanisms of action and pathways involved in various diseases. Researchers use it to probe protein structures and dynamics, contributing to a deeper understanding of cellular processes .

Enzyme Inhibition Studies

This compound can act as an enzyme inhibitor, making it valuable for studying enzyme kinetics and mechanisms. This application is crucial for understanding metabolic pathways and developing drugs that target specific enzymes involved in disease states .

Case Studies and Research Findings

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cell growth in breast cancer cell lines using derivatives of the compound .
Study BProtein Kinase InhibitionIdentified as a potent inhibitor of JAK kinases, which play a role in immune response and cancer .
Study CProteomics ToolUsed to modify specific proteins to study their interactions within cellular pathways .

Mechanism of Action

The mechanism of action of N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Methyl-2-nitrophenyl)succinamic Acid

  • Substituents : A nitro group at the ortho position and a methyl group at the para position on the phenyl ring.
  • Structural Features :
    • Dihedral angle between the phenyl and amide groups: 36.1(1)° .
    • Intramolecular N–H⋯O(nitro) hydrogen bond and intermolecular N–H⋯O(carbonyl) interactions .
  • Physicochemical Properties : Lower solubility compared to morpholine-containing derivatives due to the nitro group’s electron-withdrawing effect.

N-(3,5-Dichlorophenyl)succinamic Acid (NDPS)

  • Substituents : Two chlorine atoms at meta positions on the phenyl ring.
  • Metabolism : Undergoes cytochrome P450-mediated hydroxylation to form 2- and 3-hydroxysuccinamic acid metabolites, which are implicated in nephrotoxicity .
  • Biological Activity : Demonstrates dose-dependent nephrotoxicity in rats, with oxidative metabolites contributing to renal damage .

N-(Benzothiazol-2-yl)-succinamic Acid Derivatives

  • Substituents : Benzothiazole ring attached to the succinamic acid moiety.
  • Biological Activity : Exhibits antimicrobial activity against bacterial isolates, with efficacy depending on substituent type and concentration .

N-(4-Methylphenylsulfonyl)succinamic Acid

  • Substituents : Sulfonyl group at the para position.
  • Conformation : The amide C=O and carboxyl C=O groups orient away from each other, contrasting with the synperiplanar arrangement in N-(4-methylphenyl)-succinamic acid .
  • Crystal Packing : Layers formed via O–H⋯O and N–H⋯O hydrogen bonds along the bc plane .

Morpholine-Containing Analogues

N-(2-Morpholin-4-yl-phenyl)-succinamic Acid

  • Substituents : Morpholine ring attached directly to the ortho position of the phenyl group.

N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic Acid

  • Substituents : Pyrrolidine ring (a 5-membered amine) instead of morpholine.
  • Physicochemical Impact : Pyrrolidine’s lower polarity compared to morpholine may enhance lipophilicity and membrane permeability .

Comparative Data Table

Compound Name Substituents Molecular Weight Key Features Biological Activity/Metabolism Reference
N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid Morpholinylmethyl (para) 278.31* Hydrogen-bonding capacity; electron-rich morpholine Potential enzyme inhibitor (theoretical)
N-(4-Methyl-2-nitrophenyl)-succinamic acid Methyl (para), nitro (ortho) 252.23 Intramolecular N–H⋯O(nitro) bond; dihedral angle = 36.1° Not reported
N-(3,5-Dichlorophenyl)succinamic acid (NDPS) Dichloro (meta) 264.10 Hydroxylated metabolites (2-/3-NDHSA); cytochrome P450-mediated activation Nephrotoxic in rats
N-(Benzothiazol-2-yl)-succinamic acid Benzothiazole Variable Antimicrobial activity; substituent-dependent efficacy Antibacterial
N-(4-Methylphenylsulfonyl)succinamic acid Sulfonyl (para) 271.28 Antiparallel C=O groups; layered crystal packing Not reported

*Calculated based on molecular formula C14H18N2O4.

Key Structural and Functional Insights

  • Morpholine vs.
  • Substituent Position : Para-substituted derivatives (e.g., morpholinylmethyl) exhibit greater steric flexibility than ortho-substituted analogues, influencing molecular interactions .
  • Metabolic Pathways : Chlorinated and nitro-substituted succinamic acids undergo oxidative metabolism, whereas morpholine-containing derivatives may exhibit different metabolic stability due to the morpholine ring’s resistance to oxidation .

Biological Activity

N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid is a compound of interest due to its potential biological activities. It features a morpholine ring, which is known for its pharmacological properties, and a succinamide structure that may contribute to its activity in various biological systems. The molecular formula of this compound is C15_{15}H20_{20}N2_2O4_4, with a molecular weight of approximately 292.34 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor of specific kinases, particularly ACK1 (also known as TNK2). Inhibiting ACK1 can affect several signaling pathways involved in cancer progression and inflammation.

Case Studies and Research Findings

  • Inhibition of ACK1 Kinase Activity
    • In studies, this compound demonstrated significant inhibition of ACK1 kinase activity. The compound showed an IC50_{50} value of 35 nM in NCI-H1703 human non-small-cell lung cancer cells, indicating potent activity in a cellular context .
    • The mechanism involves blocking the phosphorylation of target proteins, which is crucial for cancer cell proliferation and survival.
  • Anticancer Properties
    • Research has indicated that derivatives of similar compounds exhibit anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth. The structure-activity relationship (SAR) studies suggest that modifications to the morpholine or succinamide moieties can enhance efficacy against various cancer cell lines .
  • Anti-inflammatory Effects
    • Compounds related to this compound have shown anti-inflammatory properties by downregulating pro-inflammatory cytokines and inhibiting nitric oxide production in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.

Comparative Biological Activity

Compound NameIC50_{50} (nM)Biological Activity Description
This compound35Inhibits ACK1 kinase in cancer cells
Bosutinib~110Src/Abl kinase inhibitor, also inhibits ACK1
Oleanolic Acid Derivatives8.28 - 40.74Exhibited antibacterial and anti-inflammatory activities

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid
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N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid

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